Saframycin Y2b

Cancer Research Cytotoxicity Assay L1210 Leukemia

Saframycin Y2b is a homodimer of Saframycin Y3, offering a bivalent architecture with nanomolar cytotoxicity (ID50=0.0053 μg/mL against L1210) comparable to monomeric Saframycin A. Its unique dimeric scaffold enables investigation of multivalent DNA interactions, while a free amino linker handle allows for selective derivatization—a key advantage over monomeric saframycins. Ideal as a positive control in high-content screening or for structure-activity relationship studies on bivalent DNA ligands, this compound is a specialized research tool for next-generation antitumor agent development.

Molecular Formula C29H29ClN2O5
Molecular Weight 1125.2 g/mol
CAS No. 107140-34-1
Cat. No. B217306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaframycin Y2b
CAS107140-34-1
Synonymssaframycin Y2-b
saframycin Y2
Molecular FormulaC29H29ClN2O5
Molecular Weight1125.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)C(N3C2CNC(=O)C(C)N)C#N)NC(C)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C(=O)C(=C(C5=O)OC)C)OC
InChIInChI=1S/C58H64N10O14/c1-20-45(69)26-14-30-42-38-28(47(71)22(3)55(81-11)51(38)75)13-29(65(42)7)32(16-59)67(30)34(36(26)49(73)53(20)79-9)19-63-58(78)25(6)64-41-39-40(52(76)56(82-12)23(4)48(39)72)43-31-15-27-37(50(74)54(80-10)21(2)46(27)70)35(18-62-57(77)24(5)61)68(31)33(17-60)44(41)66(43)8/h24-25,29-35,41-44,64H,13-15,18-19,61H2,1-12H3,(H,62,77)(H,63,78)/t24-,25-,29+,30-,31-,32-,33-,34-,35-,41-,42+,43+,44-/m0/s1
InChIKeyHYDKDPMTUAFIPY-LGMIRFABSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saframycin Y2b (CAS 107140-34-1): Dimeric Tetrahydroisoquinoline Antitumor Antibiotic with Distinct Structural and Biological Features


Saframycin Y2b is a dimeric tetrahydroisoquinoline antibiotic produced via directed biosynthesis in Streptomyces lavendulae [1]. It is a homodimer of the monomeric saframycin Y3, linked through an alanine-derived side chain [REFS-1, REFS-2]. The compound belongs to the saframycin class, which shares a pentacyclic core structurally related to the clinically approved anticancer agent trabectedin (ecteinascidin 743) [3]. Unlike its monomeric counterpart, Saframycin Y2b possesses a bivalent architecture that maintains comparable or distinct biological activities while offering unique physicochemical and chemical derivatization potential [REFS-2, REFS-4]. This dimeric nature distinguishes it from monomeric saframycins such as Saframycin A, Y3, and Yd-1, positioning it as a specialized research tool for investigating multivalency effects in DNA-targeted therapeutics [5].

Why Saframycin Y2b Cannot Be Substituted with Monomeric Saframycins or Other Class Members


Saframycin Y2b is a homodimer of Saframycin Y3, featuring a covalent linkage that fundamentally alters its molecular topology relative to monomeric saframycins [1]. This dimeric architecture yields a molecule approximately twice the size of its monomeric comparator (MW ≈1125 vs ≈560 Da), impacting diffusion, target engagement, and pharmacokinetic behavior [2]. Critically, despite the steric bulk, Saframycin Y2b retains potent cytotoxic and antimicrobial activities comparable to the most active monomeric compounds, including Saframycin A [2]. This is in stark contrast to the general structure-activity relationship (SAR) within the class, where bulkier side chain modifications typically reduce potency [3]. Substituting Y2b with a monomeric analog would thus erase the opportunity to study bivalent binding phenomena, altered cellular uptake mechanisms, or the unique balance of high molecular weight with maintained bioactivity. Furthermore, the presence of a free amino group in the linker region provides a unique chemical handle for derivatization not present in Saframycin A or other carbonyl-containing members [1], making Y2b a distinct starting point for semi-synthetic analog development [4]. Therefore, for investigations focused on dimeric DNA ligands, multivalent pharmacology, or structure-activity relationships around bivalent scaffolds, Saframycin Y2b is irreplaceable.

Saframycin Y2b: Head-to-Head Quantitative Differentiation vs. Saframycin A and Monomeric Analogs


Cytotoxic Potency Against L1210 Leukemia: Saframycin Y2b vs. Saframycin A and Monomeric Analogs

Saframycin Y2b exhibits potent in vitro cytotoxicity against L1210 mouse leukemia cells, with an ID50 of 0.0053 μg/mL [1]. This activity is comparable to that of Saframycin A (ID50 = 0.003 μg/mL), the most potent monomeric member of the class, and only ~2-fold less potent than its monomeric counterpart Saframycin Y3 (ID50 = 0.0025 μg/mL) [1]. Importantly, Y2b is significantly more cytotoxic than the monomer Saframycin Yd-2 (ID50 = 0.042 μg/mL), which has a shorter side chain [1]. The dimeric structure thus preserves high potency while offering a distinct molecular scaffold.

Cancer Research Cytotoxicity Assay L1210 Leukemia

Antimicrobial Spectrum and Potency: Direct MIC Comparison with Saframycin A

In a panel of 14 test microorganisms, Saframycin Y2b demonstrated a narrow-spectrum antimicrobial profile highly similar to that of Saframycin A, with activity restricted primarily to Gram-positive bacteria [1]. MIC values were determined for both compounds against a range of species. For example, against Staphylococcus aureus 209P, Y2b exhibited an MIC of 0.78 μg/mL, compared to Saframycin A's MIC of <0.1 μg/mL [1]. Against Micrococcus luteus, the MIC was 3.12 μg/mL for Y2b vs. 6.25 μg/mL for Saframycin A [1]. Overall, the antimicrobial spectra of Y2b and Saframycin A were very similar, with minor differences in absolute MIC values for specific strains [REFS-1, REFS-2].

Antimicrobial Discovery MIC Assay Gram-Positive Bacteria

Structural Divergence: Dimeric Architecture vs. Monomeric Saframycins

Saframycin Y2b is a homodimer composed of two Saframycin Y3 monomers covalently linked [REFS-1, REFS-2]. This is in contrast to the majority of saframycins, including the well-studied Saframycin A, Y3, and Yd-1, which are monomeric [1]. The dimerization is achieved through the alanine-derived side chain, creating a molecule with approximately twice the molecular weight (1125 Da) of a typical saframycin monomer (~560 Da) [REFS-2, REFS-3]. This bivalent topology is unique among naturally occurring and semi-synthetic saframycins reported to date.

Structural Biology Dimerization SAR Analysis

Synthetic Tractability: Free Amino Group in Linker Enables Selective Derivatization

Saframycin Y2b possesses a free amino group within its linker region (derived from the alanine side chain), which is chemically modifiable [REFS-1, REFS-2]. This contrasts with Saframycin A, which contains a carbonyl group at C-25 and lacks a similarly accessible amino handle [1]. The presence of this amino group allows for selective acylation, alkylation, or conjugation without affecting the DNA-reactive iminium centers on the pentacyclic cores [2]. In SAR studies, modifications at the amino group of Saframycin Y3 (the monomeric subunit) have yielded analogs with altered biological profiles [3].

Medicinal Chemistry Semi-Synthesis Derivatization

Targeted Application Scenarios for Saframycin Y2b in Academic and Industrial Research


Probing Bivalent DNA Binding Mechanisms in Anticancer Drug Discovery

Saframycin Y2b's dimeric structure, which retains nanomolar-range cytotoxicity (ID50 = 0.0053 μg/mL against L1210) comparable to the most potent monomeric saframycins [1], makes it an exceptional tool for investigating bivalent DNA interactions. Unlike monomeric agents such as Saframycin A, Y2b can potentially cross-link or simultaneously engage two DNA sites, providing a model system to study how multivalency influences sequence selectivity, residence time, and biological outcome. This is directly relevant to the development of next-generation DNA-targeted therapeutics, including those inspired by the dimeric ecteinascidins.

Semi-Synthetic Derivatization for SAR and Probe Development

The presence of a free amino group in the linker region of Saframycin Y2b [2] offers a unique chemical handle for selective modification. This feature distinguishes it from Saframycin A and enables the creation of Y2b-derived conjugates with fluorescent dyes, affinity tags (e.g., biotin), or pharmacokinetic modifiers. Researchers can use this handle to generate tool compounds for target identification studies, cellular imaging, or to systematically explore the structure-activity relationships of dimeric saframycin analogs, all without disrupting the essential DNA-reactive iminium moieties on the pentacyclic cores [3].

Comparative Antimicrobial Screening and Gram-Positive Selective Antibiotic Research

Saframycin Y2b exhibits a narrow antimicrobial spectrum, primarily active against Gram-positive bacteria such as Staphylococcus aureus (MIC = 0.78 μg/mL) and Micrococcus luteus (MIC = 3.12 μg/mL), while showing no activity against Gram-negative organisms or fungi [4]. This profile, highly similar to Saframycin A, makes Y2b a valuable reference compound in screening campaigns aimed at identifying new Gram-positive selective agents. Its dimeric nature allows for comparative studies to dissect how molecular size and topology influence bacterial uptake, efflux, and target engagement in prokaryotic systems.

Calibration Standard in High-Content Cytotoxicity Profiling Panels

Given its well-characterized cytotoxic potency (ID50 = 0.0053 μg/mL against L1210 leukemia cells) and structural uniqueness [1], Saframycin Y2b can serve as a robust, reproducible positive control in high-content screening (HCS) assays for anticancer drug discovery. Its activity falls within the sensitive dynamic range of many high-throughput platforms, and its distinct molecular weight and structure (compared to common standards like doxorubicin or paclitaxel) help validate assay performance and identify assay artifacts related to compound aggregation or nonspecific binding.

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